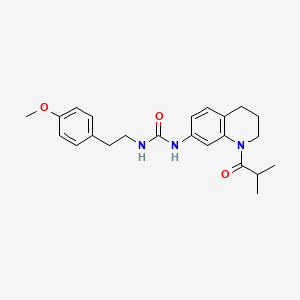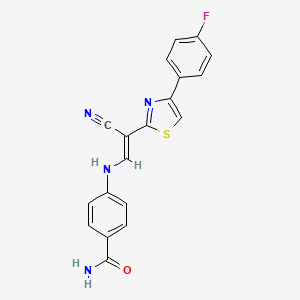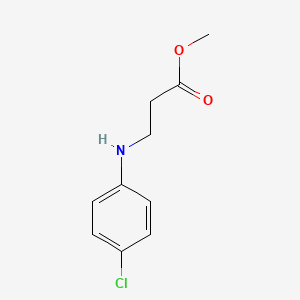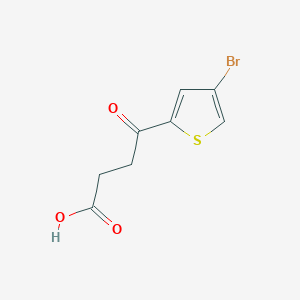
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is a derivative of tetrahydroisoquinoline, which is a structural motif recognized for its pharmacological significance. The urea functionality within this compound suggests potential biological activity, as urea derivatives are often explored for their medicinal properties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tetrahydroisoquinoline derivatives with urea functionalities, indicating the relevance of this class of compounds in therapeutic applications, particularly as antagonists of the TRPM8 channel receptor and as antiprostate cancer agents .
Synthesis Analysis
The synthesis of related 1-(isoquinolin-1-yl)ureas is described in the first paper, where a three-component reaction involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile (bromine or iodine monochloride) is used to generate 4-haloisoquinolin-1-yl ureas . This method, under mild conditions, yields the desired products efficiently. Although the specific synthesis of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea is not detailed, the principles of this synthetic approach could potentially be applied or adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of tetrahydroisoquinoline derivatives is crucial for their biological activity. The second paper provides insights into the structure-activity relationships of these compounds. It is noted that the presence of the urea function and the tetrahydroisoquinoline system are necessary for activity against the TRPM8 channel receptor. Additionally, the orientation of substituents (trans vs. cis) and the nature of the substituents at the isoquinoline C-1 position (aryl vs. alkyl) significantly influence the potency of these compounds . These findings could be extrapolated to hypothesize about the molecular structure and potential activity of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving tetrahydroisoquinoline derivatives typically aim to modify the structure to enhance biological activity or selectivity. The Suzuki-Miyaura coupling reaction mentioned in the first paper is an example of a chemical reaction used to diversify the 1-(isoquinolin-1-yl)ureas . This type of reaction could be employed to introduce various substituents into the compound, potentially affecting its physical, chemical, and biological properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea are not provided in the papers, the general properties of tetrahydroisoquinoline derivatives can be inferred. These compounds are likely to have moderate molecular weights and exhibit properties that allow for interaction with biological targets, such as the TRPM8 channel receptor. The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties, as indicated by the increased activity with electron-withdrawing substituents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research on compounds similar to 1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea involves their synthesis and evaluation for various biological activities. For instance, novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for antiproliferative screening against eight tested cancer cell lines, highlighting their potential in developing treatments for specific cancers (Perković et al., 2016).
Antagonistic Activity Towards Human Adenosine Receptors
Isoquinoline and quinazoline urea derivatives, including structures similar to the compound of interest, have been investigated for their binding affinity to human adenosine A(3) receptors. These studies have led to the identification of potent antagonists, providing insights into receptor-ligand interactions and the potential development of therapeutic agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2000).
Development of Fluorescently Labelled Compounds
The compound's framework has been utilized in the synthesis of fluorescently labelled compounds for biological studies. For example, 6-[6-isobutyryl-amino-l,3-dioxo-lH,3H-benzo[de]isoquinolin-2-yl]-hexanoic acid, a compound with a related structure, has been synthesized and attached to various nucleosides, demonstrating the potential of these compounds in labeling and studying nucleic acids and oligonucleotides (Singh & Singh, 2006).
Contribution to Isoquinoline Alkaloid Synthesis
The chemical framework of the compound is integral to the synthesis of isoquinoline alkaloids. Studies have detailed methods for selectively demethylating polymethoxylated isoquinolines, leading to efficient synthesis routes for important intermediates in the production of homoapomorphine alkaloids, a class of compounds with significant pharmacological properties (Brossi et al., 1968).
TRPM8 Antagonists and Anti-prostate Cancer Agents
Tetrahydroisoquinoline derivatives, featuring urea functionalities similar to the compound of interest, have been identified as selective TRPM8 (Transient Receptor Potential Melastatin 8) channel receptor antagonists. The exploration of structure-activity relationships within this class of compounds has yielded potent antagonists with potential applications in treating prostate cancer, showcasing the compound's relevance in medicinal chemistry and oncology research (De Petrocellis et al., 2016).
Eigenschaften
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-16(2)22(27)26-14-4-5-18-8-9-19(15-21(18)26)25-23(28)24-13-12-17-6-10-20(29-3)11-7-17/h6-11,15-16H,4-5,12-14H2,1-3H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQFYLIZPDEVBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(4-methoxyphenethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)


![5-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2503460.png)


![methyl 4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydro-3-quinolinecarboxylate](/img/structure/B2503466.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)
![2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline](/img/structure/B2503468.png)
![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)
![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)
![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

